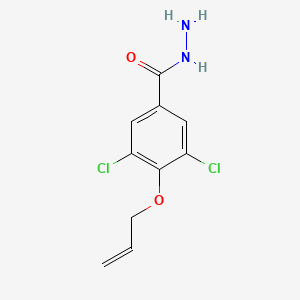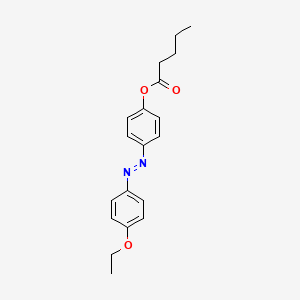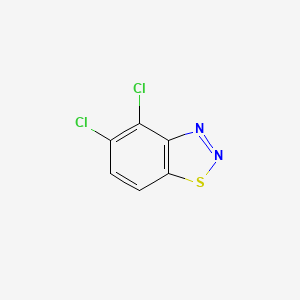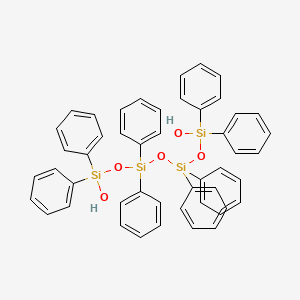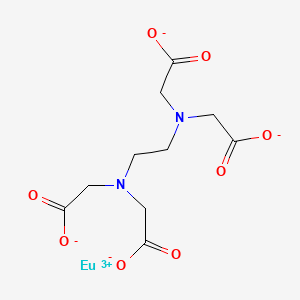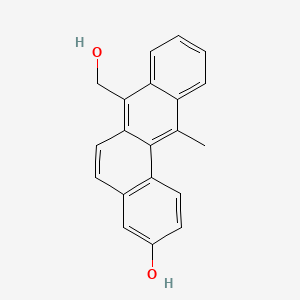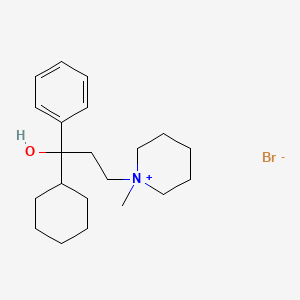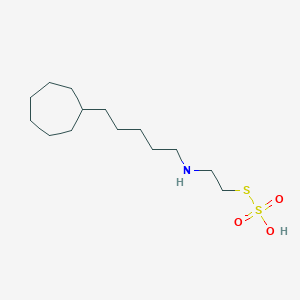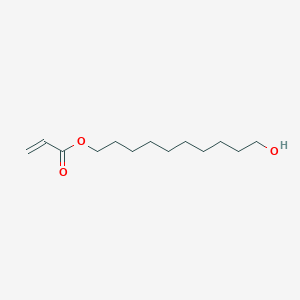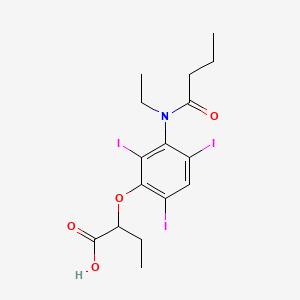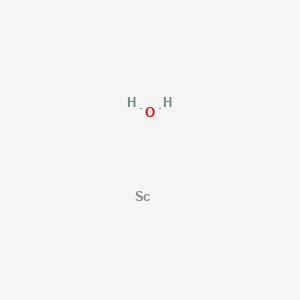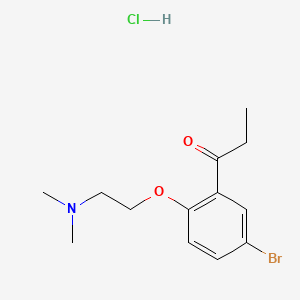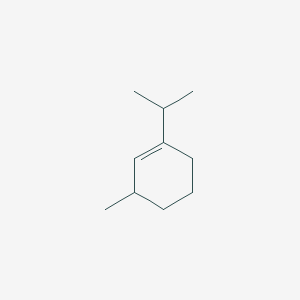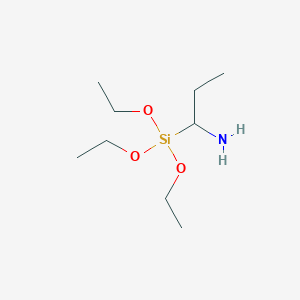
1-Propanamine, 1-(triethoxysilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, 1-(triethoxysilyl)-: is a chemical compound with the molecular formula C9H23NO3Si and a molecular weight of 221.3693 g/mol . It is also known by other names such as (γ-Aminopropyl)triethoxysilane and (3-Aminopropyl)triethoxysilane . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanamine, 1-(triethoxysilyl)- can be synthesized through the reaction of 3-chloropropyltriethoxysilane with ammonia or amines under controlled conditions . The reaction typically involves heating the reactants in a solvent such as toluene or xylene at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of 1-Propanamine, 1-(triethoxysilyl)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanamine, 1-(triethoxysilyl)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as or to promote siloxane bond formation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides .
Major Products Formed:
Polysiloxanes: Formed through condensation reactions.
Substituted amines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-Propanamine, 1-(triethoxysilyl)- has a wide range of applications in scientific research, including:
Chemistry:
- Used as a coupling agent to improve the adhesion between organic and inorganic materials.
- Employed in the synthesis of functionalized silanes and siloxanes .
Biology:
- Utilized in the modification of surfaces for biomolecule immobilization.
- Applied in the preparation of biocompatible materials for medical devices .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in the development of antimicrobial coatings .
Industry:
- Used in the production of adhesives, sealants, and coatings.
- Employed in the manufacture of advanced composite materials .
Mecanismo De Acción
The mechanism of action of 1-Propanamine, 1-(triethoxysilyl)- involves its ability to form strong covalent bonds with various substrates. The amine group can react with electrophiles , while the triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds. These reactions enable the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .
Comparación Con Compuestos Similares
3-(Trimethoxysilyl)-1-propanamine: Similar structure but with methoxy groups instead of ethoxy groups.
N-(Trimethoxysilylpropyl)amine: Another similar compound with methoxy groups.
Uniqueness: 1-Propanamine, 1-(triethoxysilyl)- is unique due to its triethoxysilyl group, which provides distinct hydrolysis and condensation properties compared to its trimethoxysilyl counterparts. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
21729-84-0 |
|---|---|
Fórmula molecular |
C9H23NO3Si |
Peso molecular |
221.37 g/mol |
Nombre IUPAC |
1-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si/c1-5-9(10)14(11-6-2,12-7-3)13-8-4/h9H,5-8,10H2,1-4H3 |
Clave InChI |
JBHRGAHUHVVXQI-UHFFFAOYSA-N |
SMILES canónico |
CCC(N)[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


